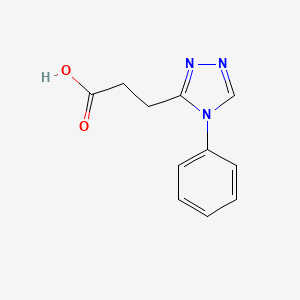

3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-phenyl-1,2,4-triazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-11(16)7-6-10-13-12-8-14(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWNJIVOJXZWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=C2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization to Form the 1,2,4-Triazole Core

- The triazole ring is synthesized by reacting hydrazine derivatives with acyl hydrazides or thiosemicarbazides under basic conditions, leading to cyclodehydration and ring closure. For example, thiosemicarbazide intermediates can be cyclized to 3-mercapto-4,5-disubstituted-1,2,4-triazoles under basic conditions (such as triethylamine) in solvents like acetonitrile.

Phenyl Substitution on the Triazole Ring

- The phenyl group at the 4-position of the triazole ring is introduced either by starting from phenyl-substituted hydrazides or through alkylation/arylation reactions of the triazole intermediate. Alkylation with phenyl-containing alkyl halides in the presence of bases such as triethylamine is a common approach.

Introduction of the Propanoic Acid Side Chain

The propanoic acid moiety is typically introduced via nucleophilic substitution or acylation reactions. For example, a hydroxypropyl group can be attached to the triazole ring through nucleophilic substitution using hydroxypropyl halides, followed by oxidation or further functional group transformation to convert the hydroxy group into the carboxylic acid.

Alternatively, direct acylation of the triazole nitrogen or carbon centers with propanoic acid derivatives or activated esters can be employed.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of hydrazide intermediate | Reaction of appropriate esters or acids with hydrazine hydrate | Hydrazide intermediate |

| 2 | Cyclization to form 1,2,4-triazole ring | Treatment of hydrazide with thiosemicarbazide or acyl hydrazide under basic conditions (e.g., triethylamine) in acetonitrile | Formation of 3-mercapto-4,5-disubstituted-1,2,4-triazole |

| 3 | Alkylation with phenyl-containing alkyl halide | Reaction with phenyl alkyl halide in acetonitrile, base present | Introduction of phenyl substituent at 4-position |

| 4 | Attachment of propanoic acid side chain | Nucleophilic substitution with hydroxypropyl halide or acylation with propanoic acid derivatives | Formation of 3-(4-phenyl-1,2,4-triazol-3-yl)propanoic acid |

Research Findings and Optimization

Solvent and Base Selection: The choice of solvent (e.g., acetonitrile, dimethylformamide, dichloromethane) and base (e.g., triethylamine, 4-dimethylaminopyridine) significantly influences reaction rates and yields. Polar aprotic solvents and organic bases favor higher purity and yield.

One-Pot Procedures: Recent advances include one-pot synthesis methods that combine multiple steps without isolation of intermediates, enhancing efficiency and reducing purification steps.

Purification: Final compounds are purified by recrystallization or solvent extraction, often using ether solvents such as methyl tert-butyl ether or tetrahydrofuran to obtain high-purity products.

Yields and Purity: Optimized protocols report yields above 80% with purity levels exceeding 97%, confirmed by NMR and mass spectrometry.

Data Table: Summary of Key Synthetic Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Cyclization base | Triethylamine, 4-dimethylaminopyridine | Organic bases preferred for faster reaction |

| Solvents | Acetonitrile, DMF, DCM | Polar aprotic solvents enhance reaction efficiency |

| Temperature | Room temperature to reflux | Depends on step; cyclization often at reflux |

| Reaction time | 1-24 hours | Varies with step and reagents |

| Purification solvents | Methyl tert-butyl ether, diethyl ether, THF | Used for recrystallization or extraction |

| Yield | 70-90% | High yields reported with optimized conditions |

| Purity | >97% | Confirmed by UPLC-MS, NMR, HRMS |

Analytical Confirmation

NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the structure, with characteristic signals for triazole ring protons and carbons, phenyl substituents, and propanoic acid moiety.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies molecular weight and purity.

Chromatography: UPLC-MS and chromatographic methods ensure compound individuality and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(4-Phenyl-4H-1,2,4-triazol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions at the triazole ring or the propanoic acid group can yield a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Carboxylic acids, esters, and amides.

Reduction: Alcohols and amines.

Substitution: A wide range of substituted triazoles and propanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that 3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing potential as an effective agent in treating infections caused by resistant pathogens. For instance, studies have reported its efficacy in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in pharmaceutical formulations aimed at combating antibiotic resistance .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential application in treating inflammatory diseases such as arthritis and asthma .

3. Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. It has shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest . Further research is needed to elucidate these mechanisms and evaluate its efficacy in vivo.

Agricultural Science

1. Plant Growth Regulation

In agricultural applications, this compound has been explored as a plant growth regulator. It has been found to enhance seed germination and root development in certain crops. This property could be beneficial for improving crop yields and resilience to environmental stressors .

2. Pesticide Development

The triazole moiety present in the compound is known for its fungicidal properties. As such, this compound is being investigated for incorporation into new pesticide formulations aimed at controlling fungal diseases in crops .

Materials Science

1. Polymer Synthesis

The unique chemical structure of this compound allows it to serve as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers could find applications in coatings, adhesives, and other industrial materials .

2. Nanomaterials

Recent studies have indicated that this compound can be utilized in the fabrication of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble therapeutic agents .

Case Studies

Wirkmechanismus

The mechanism by which 3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition or activation of specific biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituted 1,2,4-Triazole Derivatives with Propanoic Acid Moieties

Substituent Variations on the Triazole Ring

- 3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic Acid (CID 136574228) Structure: Incorporates a cyclopropyl group at the 5-position of the triazole ring. Molecular formula: C₁₄H₁₅N₃O₂; SMILES: C1CC1C2=NN=C(N2C3=CC=CC=C3)CCC(=O)O . Comparison: The cyclopropyl substituent may enhance lipophilicity compared to the parent compound, influencing bioavailability.

- 3-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)propanoic Acid Structure: Features a methyl group at the 4-position and a pyridinyl group at the 5-position, with a thioether linkage.

Substituent Variations on the Propanoic Acid Chain

- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides Structure: Propanoic acid is functionalized as an amide (e.g., 3-(5-amino-1H-1,2,4-triazol-3-yl)propananilide). Synthesis: Microwave-assisted methods yield these derivatives in 58–81% efficiency, with scalability to 10 mmol . Tautomerism: The amino group enables prototropic tautomerism, influencing solubility and binding modes .

Physicochemical Properties and Reactivity

- Melting Points: The parent compound (3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid) is solid, whereas analogs like 2-(4-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid are liquid at room temperature, highlighting the role of substituents in disrupting crystallinity . Derivatives with pyridinyl groups (e.g., 3a in ) exhibit higher melting points (197–199°C), likely due to enhanced intermolecular interactions .

- Acidity: Electron-withdrawing groups (e.g., pyridinyl in 3a) increase the acidity of the propanoic acid group, enhancing solubility in polar solvents .

Antimicrobial Activity

- 3-(4,5-Di(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)propanoic Acid (3a): Demonstrated moderate antimicrobial activity, attributed to the chelating ability of the pyridinyl groups .

Antioxidant Activity

- Triazole-Thioether Derivatives : Compounds like 5 in showed radical scavenging activity comparable to ascorbic acid, linked to the thioether’s redox activity .

Anticancer Potential

Comparative Data Table

Biologische Aktivität

3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, drawing from recent research findings.

The molecular formula of this compound is CHNO, with a molecular weight of 219.23 g/mol. The structure features a triazole ring that contributes to its biological activity.

Synthesis

Recent studies have focused on synthesizing various derivatives of triazole compounds. The synthesis typically involves the reaction of amidrazones with succinic anhydride, leading to the formation of propanoic acid derivatives. Characterization methods such as NMR and mass spectrometry are employed to confirm the structures of synthesized compounds .

Anti-inflammatory Activity

Research has shown that this compound exhibits significant anti-inflammatory properties. In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, at a concentration of 100 µg/mL, the compound reduced TNF-α production by approximately 44–60%, similar to the effects observed with ibuprofen .

Table 1: Cytokine Inhibition by this compound

| Compound Concentration (µg/mL) | TNF-α Inhibition (%) | IL-10 Release (%) |

|---|---|---|

| 50 | 60 | Increased |

| 100 | 44 | Moderate |

Antimicrobial Activity

The antimicrobial effects of this compound have been evaluated against various bacterial strains. While it demonstrated some antibacterial activity, it was noted that the presence of the propanoic acid moiety reduced its effectiveness compared to other triazole derivatives lacking this substituent .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | >100 µg/mL |

| Staphylococcus aureus | >100 µg/mL |

Case Studies

A specific study evaluated the toxicity and antiproliferative effects of several triazole derivatives in PBMC cultures. The results indicated that while most derivatives exhibited low toxicity (viable cell counts between 94.71% and 96.72%), compounds similar to this compound showed varying degrees of antiproliferative activity against cancer cell lines .

The anti-inflammatory effects are primarily attributed to the inhibition of NF-kB signaling pathways which regulate cytokine production. Additionally, the structural characteristics of triazoles are believed to enhance their interaction with biological targets involved in inflammatory responses .

Q & A

Q. What are the standard synthetic routes for 3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives followed by alkylation or carboxylation steps. For example, triazole-thio intermediates can undergo nucleophilic substitution with bromo-propanoic acid derivatives to introduce the carboxylic acid moiety. Optimization involves adjusting solvent polarity (e.g., DMF or ethanol), temperature (80–100°C), and catalyst use (e.g., K₂CO₃). Purity can be improved via recrystallization in ethanol/water mixtures, achieving >95% purity (as reported in analogous syntheses) .

Q. What analytical techniques are recommended for characterizing this compound, and how can contradictory data from different methods be resolved?

Methodological Answer:

- Primary techniques:

- ¹H/¹³C NMR for structural confirmation (e.g., triazole ring protons at δ 8.1–8.5 ppm, propanoic acid protons at δ 2.5–3.0 ppm) .

- HPLC with UV detection (λ = 254 nm) for purity assessment, using C18 columns and acetonitrile/water mobile phases .

- Contradiction resolution: Cross-validate using mass spectrometry (ESI-MS) to confirm molecular weight and elemental analysis (C, H, N) to verify stoichiometry. For degradation studies, mass balance calculations (main compound + impurities = 100%) ensure analytical consistency .

Q. What are the recommended storage conditions to ensure compound stability during long-term studies?

Methodological Answer: Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Stability studies under accelerated conditions (40°C/75% RH for 6 months) show <5% degradation when protected from moisture and oxidation. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers design degradation studies to identify major impurities or byproducts under physiological conditions?

Methodological Answer:

- Hydrolytic degradation: Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24–72 hours.

- Oxidative stress: Treat with 3% H₂O₂ at room temperature for 6 hours.

- Analysis: Use LC-MS/MS to identify degradation products (e.g., dealkylated triazole or decarboxylated derivatives). Mass balance validation ensures no unaccounted degradation pathways .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the triazole and propanoic acid moieties in biological activity?

Methodological Answer:

- Analog synthesis: Modify the triazole ring (e.g., substituents at N1 or C5) or replace the propanoic acid with shorter/longer carboxylic acids.

- Biological assays: Test analogs for antimicrobial activity (MIC against S. aureus or C. albicans) or antioxidant capacity (DPPH radical scavenging, IC₅₀ comparison with ascorbic acid) .

- Key findings: The phenyl group at the triazole N4 position enhances lipophilicity, while the propanoic acid improves solubility for cellular uptake .

Q. What computational approaches are suitable for predicting binding affinity with target enzymes, and how can models be validated?

Methodological Answer:

- Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 (antifungal target) or human COX-2 (anti-inflammatory target).

- Molecular dynamics (MD): Simulate ligand-protein stability over 100 ns to assess binding mode persistence.

- Validation: Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorescence-based CYP51 activity) .

Q. How can salt formation improve the compound’s solubility for in vivo studies?

Methodological Answer: React the propanoic acid with inorganic bases (e.g., NaOH, K₂CO₃) or organic amines (e.g., methylamine) in ethanol/water (1:1) to form sodium or ammonium salts. Solubility increases 10–20-fold in aqueous buffers (pH 7.4). Characterize salts via FTIR (loss of –COOH peak at 1700 cm⁻¹) and XRD to confirm crystallinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental logP values?

Methodological Answer:

- Theoretical logP: Calculate using software like ChemDraw or ACD/Labs.

- Experimental logP: Determine via shake-flask method (octanol/water partitioning) with HPLC quantification.

- Resolution: Discrepancies >0.5 units suggest unaccounted ionization or impurity effects. Re-measure at multiple pH levels (2–10) to assess pH-dependent partitioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.